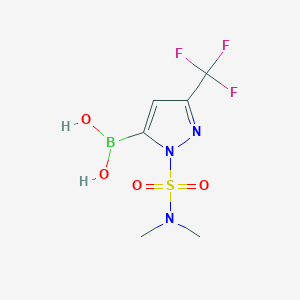
1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid is a boronic acid derivative with the molecular formula C6H9BF3N3O4S . This compound is notable for its unique structure, which includes a pyrazole ring substituted with dimethylsulfamoyl and trifluoromethyl groups, as well as a boronic acid moiety. It is used in various chemical reactions, particularly in the field of organic synthesis.
准备方法
The synthesis of 1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid typically involves the following steps:
- **Introduction of Substitu
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or their equivalents.
生物活性
1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid (1-DSMP-3-(CF3)-PZ-5-BA) is a novel boronic acid derivative characterized by its unique chemical structure, which includes a pyrazole ring and a trifluoromethyl group. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications.
- Molecular Formula : C₆H₉BF₃N₃O₄S
- Molecular Weight : 287.02 g/mol
- CAS Number : 917900-37-9
The compound's structure allows it to participate in various chemical reactions, notably in Suzuki-Miyaura coupling reactions, which are essential for synthesizing complex organic molecules used in drug development.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds structurally similar to 1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, certain pyrazole carboxamides exhibited significant COX-2 inhibitory activity, suggesting that 1-DSMP-3-(CF3)-PZ-5-BA may also possess similar properties .
Case Study 1: Synthesis and Antimicrobial Evaluation
A study conducted on the synthesis of pyrazole derivatives found that modifications to the pyrazole ring can significantly influence biological activity. The synthesized compounds were tested against multiple bacterial strains, revealing that specific substitutions led to enhanced antimicrobial effects. This highlights the importance of structural variations in developing effective antimicrobial agents .
Case Study 2: In Vivo Anti-inflammatory Studies
In vivo studies on related pyrazole compounds demonstrated their capacity to reduce inflammation in animal models. For instance, one study reported that certain pyrazole derivatives significantly decreased paw edema in mice, indicating strong anti-inflammatory properties. These findings suggest that 1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole may also exhibit similar therapeutic effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Similarity Index |
|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Contains methyl and trifluoromethyl groups | 0.65 |
| (1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid | Isopropyl substitution instead of dimethylsulfamoyl | 0.57 |
| (1-Ethyl-1H-pyrazol-5-yl)boronic acid | Ethyl substitution, lacks trifluoromethyl group | 0.67 |
| (1,3-Dimethyl-1H-pyrazol-5-yl)boronic acid | Similar dimethyl structure but different pyrazole position | 0.82 |
This table illustrates the structural uniqueness of 1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole compared to other compounds, emphasizing its potential for distinct biological activities due to its specific functional groups.
属性
IUPAC Name |
[2-(dimethylsulfamoyl)-5-(trifluoromethyl)pyrazol-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3N3O4S/c1-12(2)18(16,17)13-5(7(14)15)3-4(11-13)6(8,9)10/h3,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBZMPJFLMPESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1S(=O)(=O)N(C)C)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














